

A Technical Guide to 4-Methylcyclohexylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B147286

[Get Quote](#)

This technical guide provides an in-depth overview of **4-Methylcyclohexylamine**, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in pharmaceuticals.

Chemical Identity and Properties

4-Methylcyclohexylamine is a cyclic amine existing as cis and trans stereoisomers. The commercial product is often a mixture of these isomers.

CAS Numbers:

Isomer/Form	CAS Number
Mixture of cis and trans	6321-23-9
cis-4-Methylcyclohexylamine	2523-56-0
trans-4-Methylcyclohexylamine	2523-55-9
trans-4-Methylcyclohexylamine hydrochloride	33483-65-7

Synonyms: Common synonyms for **4-Methylcyclohexylamine** include:

- 4-Methylcyclohexanamine

- 1-Amino-4-methylcyclohexane
- Hexahydro-p-toluidine
- 4-MCHA[\[1\]](#)

Physicochemical Properties:

The properties of **4-Methylcyclohexylamine** can vary slightly depending on the isomeric composition. The following table summarizes key data for the mixture of isomers unless otherwise specified.

Property	Value
Molecular Formula	C ₇ H ₁₅ N
Molecular Weight	113.20 g/mol [2] [3]
Appearance	Colorless to light yellow liquid [4]
Boiling Point	151-154 °C [2]
Density	0.855 g/mL at 25 °C [2]
Refractive Index	n _{20/D} 1.4531 [2]
Flash Point	27 °C (80.6 °F) [2]
pKa	10.58 ± 0.70 (Predicted) [2]
Solubility	Soluble in water and organic solvents [4]

Toxicological Data:

Test	Species	Route	Value
LD50	Rat	Oral	320 - 460 mg/kg (for 4,4'-Methylenebis(2-methylcyclohexylamine))[4]
LC50	Golden orfe	-	31.6 mg/l - 96 h (for 4,4'-Methylenebis(2-methylcyclohexylamine))[4]
EC50	Daphnia magna	-	4.6 mg/l - 48 h (for 4,4'-Methylenebis(2-methylcyclohexylamine))[4]

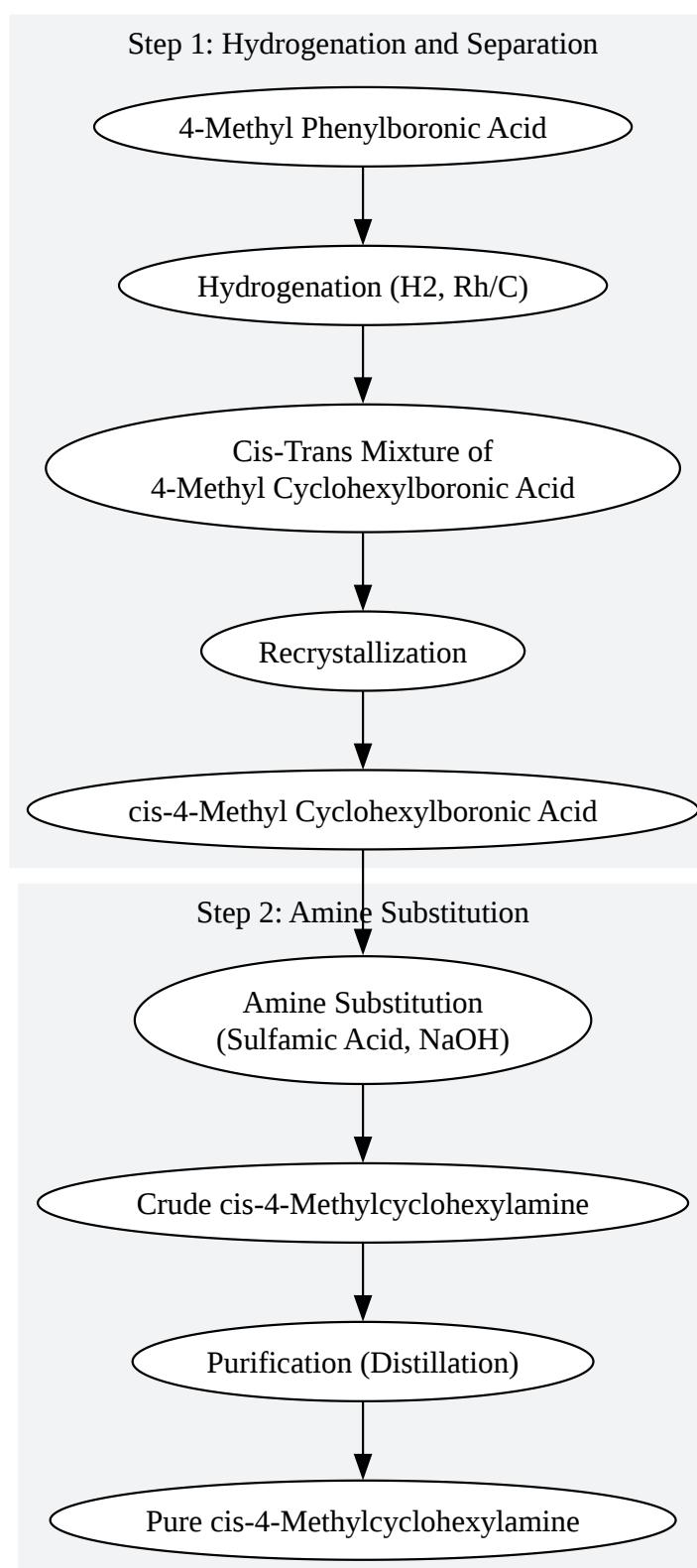
Note: Toxicological data for **4-Methylcyclohexylamine** is limited; the data presented is for a structurally related compound and should be considered for reference purposes only.

Experimental Protocols: Synthesis of Isomers

The synthesis of specific isomers of **4-Methylcyclohexylamine** is crucial for its application in stereospecific pharmaceutical manufacturing. Below are summaries of methodologies derived from patent literature.

Synthesis of **cis-4-Methylcyclohexylamine**

A method for preparing **cis-4-methylcyclohexylamine** involves the hydrogenation of 4-methyl phenylboronic acid followed by an amine substitution reaction.[5]

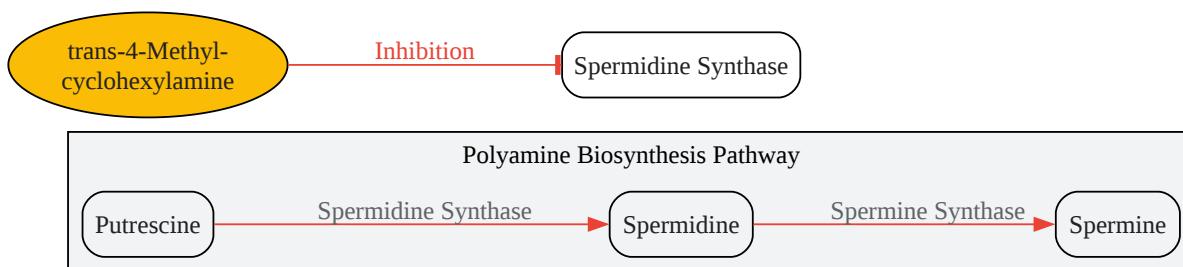

Step 1: Hydrogenation of 4-Methyl Phenylboronic Acid

- Reactants: 4-methyl phenylboronic acid (or its ester derivative), hydrogen gas.[5]
- Catalyst: Rhodium on carbon (Rh/C).[5]
- Solvent: Tetrahydrofuran or ethyl acetate.[5]

- Procedure: The raw material is hydrogenated under the action of the Rh/C catalyst to obtain a cis-trans mixture of 4-methyl cyclohexylboronic acid/ester. Recrystallization is then performed to isolate the cis-isomer.[5]

Step 2: Amine Substitution

- Reactants:cis-4-methylcyclohexylboronic acid, sulfamic acid, and an inorganic base (e.g., sodium hydroxide aqueous solution).[5]
- Solvent: Tetrahydrofuran or acetonitrile.[5]
- Procedure: The isolated cis-isomer from Step 1 is dissolved in a suitable solvent. Sulfamic acid and an aqueous solution of an inorganic base are added to perform an amine substitution reaction, yielding **cis-4-methylcyclohexylamine**. The product can be purified by distillation.[5]


[Click to download full resolution via product page](#)

Caption: Role of **trans-4-Methylcyclohexylamine** in Glimepiride synthesis.

Inhibition of Spermidine Synthase

trans-4-Methylcyclohexylamine is a potent inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism. [6][7]Polyamines like spermidine and spermine are essential for cell growth and proliferation. Inhibition of spermidine synthase by **trans-4-Methylcyclohexylamine** leads to a decrease in cellular spermidine levels and a compensatory increase in spermine levels. [7][8]This specific modulation of polyamine content makes it a valuable tool for studying the physiological roles of individual polyamines and a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth.

The mechanism of action is depicted in the following signaling pathway diagram.

[Click to download full resolution via product page](#)

Caption: Inhibition of Spermidine Synthase by **trans-4-Methylcyclohexylamine**.

Safety and Handling

4-Methylcyclohexylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage. [9]It should be handled in a well-ventilated area, away from heat, sparks, and open flames. [9]Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn. [9]It is incompatible with strong oxidizing agents and acids. [3] This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always refer to the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 6. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. | Semantic Scholar [semanticscholar.org]
- 7. Control of spermidine and spermine levels in rat tissues by trans-4-methylcyclohexylamine, a spermidine-synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Methylcyclohexylamine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147286#4-methylcyclohexylamine-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com